

Application Notes and Protocols for Copper-Catalyzed N-Arylation Using Triphenylbismuth

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Compound of Interest

Compound Name: *Triphenylbismuth*

Cat. No.: *B1683265*

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This document provides detailed application notes and protocols for the copper-catalyzed N-arylation of amines and related nitrogen-containing compounds using **triphenylbismuth** as the arylating agent. This methodology offers a valuable alternative to traditional cross-coupling reactions, often proceeding under mild conditions with high functional group tolerance.

Introduction

The copper-catalyzed N-arylation reaction, particularly the Chan-Lam coupling, has emerged as a powerful tool for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.^[1] The use of **triphenylbismuth** as an arylating agent in these reactions presents several advantages, including its stability to air and moisture, and its ability to act as a threefold aryl-transfer reagent in some cases.^[2] This protocol is an adaptation of the Ullmann-type reaction, which traditionally required harsh conditions. Modern methods, however, utilize catalytic amounts of copper and can often be conducted at room temperature.^{[3][4]}

The general transformation involves the coupling of a nitrogen-containing nucleophile (amine, amide, heterocycle) with **triphenylbismuth** in the presence of a copper catalyst, typically copper(II) acetate, to afford the corresponding N-arylated product.

Data Presentation

The following tables summarize the quantitative data for the copper-catalyzed N-arylation of various nitrogen nucleophiles with **triphenylbismuth** and its derivatives under different reaction conditions.

Table 1: Copper-Catalyzed N-Phenylation of Various Amines with **Triphenylbismuth** Diacetate[5]

Entry	Amine Substrate	Product	Yield (%)
1	Aniline	Diphenylamine	85
2	p-Toluidine	N-Phenyl-p-toluidine	88
3	p-Anisidine	N-Phenyl-p-anisidine	90
4	p-Nitroaniline	N-Phenyl-p-nitroaniline	75
5	Benzylamine	N-Phenylbenzylamine	82
6	Morpholine	N-Phenylmorpholine	92

Table 2: Copper(II) Acetate-Catalyzed N-Arylation of Tryptophan Derivatives with Triarylbismuthines[6]

Entry	Tryptophan Derivative	Triaryl bismuthine	Product	Yield (%)
1	N-Boc-Trp-OMe	Triphenylbismuth	N-Boc-N-phenyl-Trp-OMe	85
2	N-Boc-Trp-OMe	Tris(4-methylphenyl)bis muth	N-Boc-N-(4-methylphenyl)-Trp-OMe	82
3	N-Boc-Trp-OMe	Tris(4-methoxyphenyl)bismuth	N-Boc-N-(4-methoxyphenyl)-Trp-OMe	78
4	N-Boc-Trp-OMe	Tris(4-chlorophenyl)bis muth	N-Boc-N-(4-chlorophenyl)-Trp-OMe	89

Table 3: Copper-Catalyzed N-Arylation of Nitrogen Heterocycles

Entry	Heterocycle	Arylating Agent	Catalyst System	Product	Yield (%)
1	Imidazole	Iodobenzene	CuI / 1,10-phenanthroline	1-Phenyl-1H-imidazole	85
2	Pyrrole	Iodobenzene	CuI / trans-1,2-cyclohexanediamine	1-Phenyl-1H-pyrrole	91
3	Indole	Iodobenzene	CuI / N,N'-dimethyl- ethylenediamine	1-Phenyl-1H-indole	93
4	Benzimidazole	Bromobenzene	CuI / 1,10-phenanthroline	1-Phenyl-1H-benzimidazole	78

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for the Copper-Catalyzed N-Phenylation of Amines with **Triphenylbismuth** Diacetate[5]

- Reagents and Equipment:
 - Amine (1.0 mmol)
 - **Triphenylbismuth** diacetate (1.2 mmol)
 - Copper(II) acetate (0.1 mmol, 10 mol%)
 - Dichloromethane (CH_2Cl_2) (5 mL)
 - Round-bottom flask equipped with a magnetic stir bar and reflux condenser
 - Heating mantle or oil bath
 - Thin-layer chromatography (TLC) plate
 - Silica gel for column chromatography
- Reaction Setup:
 - To a round-bottom flask, add the amine (1.0 mmol), **triphenylbismuth** diacetate (1.2 mmol), and copper(II) acetate (0.1 mmol).
 - Add dichloromethane (5 mL) to the flask.
 - Attach the reflux condenser and place the flask in a heating mantle or oil bath.
- Reaction Execution:
 - Stir the reaction mixture at 40 °C.
 - Monitor the progress of the reaction by TLC.

- Upon completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.
- Work-up and Purification:
 - Filter the reaction mixture through a short pad of celite to remove the copper catalyst.
 - Wash the celite pad with additional dichloromethane.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-phenylated amine.

Protocol 2: Regioselective N-Arylation of the Indole Side Chain of Tryptophan using Triarylbismuthines[6]

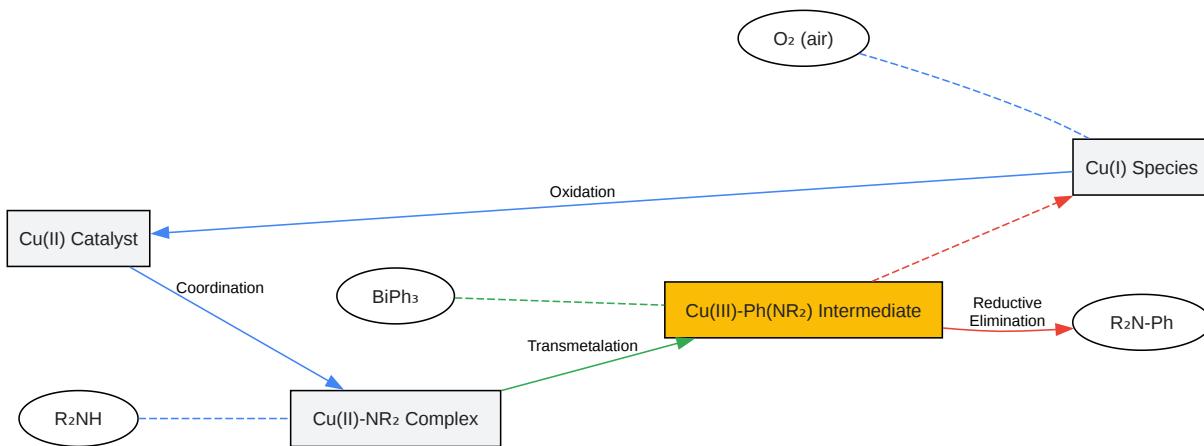
- Reagents and Equipment:
 - N-protected Tryptophan derivative (e.g., N-Boc-Trp-OMe) (0.2 mmol)
 - Triarylbismuthine (0.24 mmol)
 - Copper(II) acetate (0.02 mmol, 10 mol%)
 - Pyridine (0.4 mmol)
 - Dichloromethane (CH_2Cl_2) (2 mL)
 - Screw-cap vial with a magnetic stir bar
 - Heating block or oil bath
- Reaction Setup:
 - In a screw-cap vial, combine the N-protected tryptophan derivative (0.2 mmol), triarylbismuthine (0.24 mmol), copper(II) acetate (0.02 mmol), and pyridine (0.4 mmol).

- Add dichloromethane (2 mL).
- Seal the vial and place it in a heating block or oil bath.
- Reaction Execution:
 - Stir the reaction mixture at 50 °C under an air atmosphere.
 - Monitor the reaction progress by TLC or LC-MS.
 - After the starting material is consumed (typically 16-24 hours), cool the reaction to room temperature.
- Work-up and Purification:
 - Dilute the reaction mixture with dichloromethane.
 - Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the residue by flash column chromatography on silica gel to yield the N-arylated tryptophan derivative.

Mandatory Visualizations

Catalytic Cycle

The copper-catalyzed N-arylation with **triphenylbismuth** is proposed to proceed through a Chan-Lam type catalytic cycle involving Cu(II) and Cu(III) intermediates.

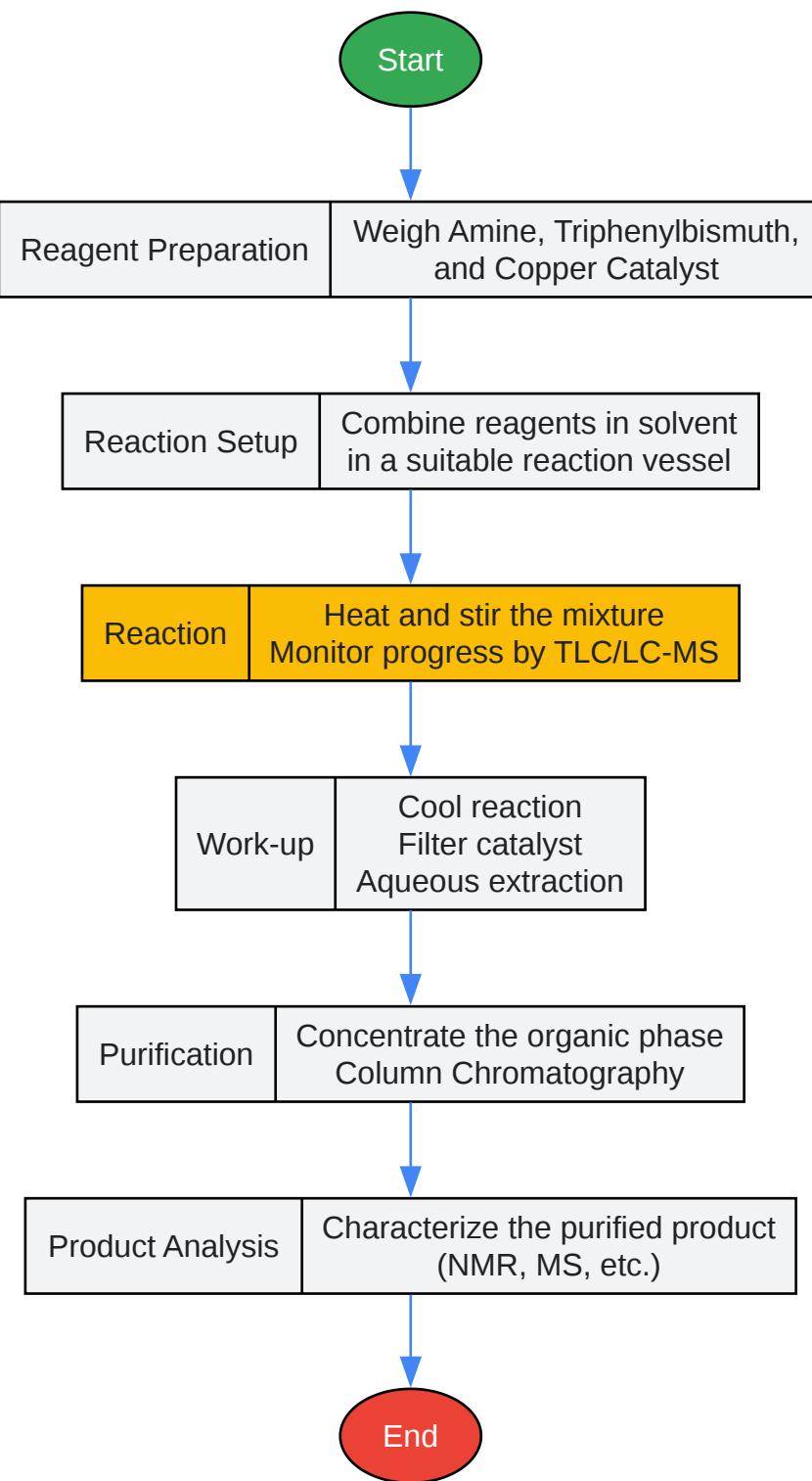


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Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation.

Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing the copper-catalyzed N-arylation reaction.

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Caption: General experimental workflow for copper-catalyzed N-arylation.

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